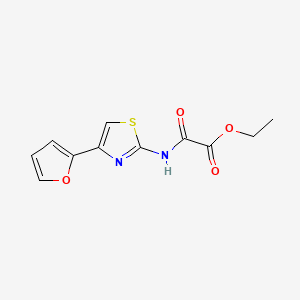

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester

Description

Chemical Nomenclature and IUPAC Classification

The systematic IUPAC name This compound delineates the compound’s core structure and substituents. Breaking this down:

- Parent chain : The acetic acid backbone, modified by esterification with ethanol to form the ethyl ester group.

- Substituents : An oxo group (keto functionality) at the α-position, which is further substituted by an amino group linked to a 4-(2-furanyl)-2-thiazolyl moiety.

The CAS Registry Number 1234423-98-3 uniquely identifies this compound in chemical databases. The molecular formula, derived from structural analysis, is C₁₁H₁₁N₃O₄S , with a molecular weight of 281.29 g/mol .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1234423-98-3 |

| Molecular Formula | C₁₁H₁₁N₃O₄S |

| Molecular Weight | 281.29 g/mol |

| Functional Groups | Ester, Thiazole, Furan, Amide, Ketone |

The thiazole ring (a five-membered ring with nitrogen and sulfur atoms) and the furan ring (a five-membered oxygen-containing heterocycle) are critical to the compound’s reactivity and applications.

Structural Features and Functional Group Analysis

The compound’s architecture combines multiple functional groups, each contributing distinct chemical properties:

- Ethyl Ester Group : Formed via esterification of acetic acid, this group enhances the molecule’s lipophilicity, influencing its solubility and interaction with biological membranes.

- Thiazole Ring : Positioned at the 2nd carbon of the acetic acid derivative, the thiazole ring incorporates nitrogen and sulfur atoms, which are pivotal in hydrogen bonding and electrophilic substitution reactions. The 4-position of this ring is substituted with a 2-furanyl group.

- Furan Substituent : The furan ring, attached to the thiazole moiety, introduces aromaticity and electron-rich regions, facilitating π-π interactions in supramolecular chemistry.

- Oxo and Amino Groups : The α-ketoamide linkage (oxo((amino) group) bridges the thiazole and acetic acid components, enabling tautomerism and participation in condensation reactions.

Stereochemical Considerations : While the compound’s planar regions (e.g., thiazole and furan rings) suggest limited stereoisomerism, the orientation of the oxo and amino groups may influence conformational preferences. Computational modeling or X-ray crystallography would be required to confirm spatial arrangements.

Historical Context in Heterocyclic Compound Research

Thiazole and furan derivatives have long been central to medicinal chemistry due to their prevalence in bioactive molecules. The integration of these rings in this compound follows a trajectory of innovation in heterocyclic synthesis:

- Thiazoles : First isolated in the early 20th century, thiazoles gained prominence with the discovery of thiamine (vitamin B₁) and penicillin derivatives. Their electron-deficient nature makes them amenable to nucleophilic attack, a feature exploited in drug design.

- Furans : Historically used as solvents, furans evolved into key intermediates in pharmaceuticals (e.g., furan-containing antibiotics). The 2-furanyl group in this compound may enhance binding to biological targets via dipole interactions.

The fusion of these heterocycles in a single molecule reflects modern strategies to hybridize pharmacophores for enhanced efficacy. Recent advances in coupling reactions (e.g., Suzuki-Miyaura) have enabled precise functionalization of thiazole rings with furanyl groups, as seen in this compound.

Synthetic Milestones :

- Early methods relied on condensation of thioamides with α-haloketones to form thiazoles.

- Contemporary approaches employ transition metal catalysis to attach furanyl groups at specific positions.

This compound’s development aligns with trends in multitarget drug design, where hybrid structures aim to interact with multiple biological pathways simultaneously.

Properties

CAS No. |

83089-58-1 |

|---|---|

Molecular Formula |

C11H10N2O4S |

Molecular Weight |

266.28 g/mol |

IUPAC Name |

ethyl 2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C11H10N2O4S/c1-2-16-10(15)9(14)13-11-12-7(6-18-11)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) |

InChI Key |

XMEWWFLNPIMVLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester typically involves the reaction of 4-(2-furanyl)-2-thiazolylamine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with different functional groups.

Scientific Research Applications

Structural Information

- Molecular Formula :

- Molecular Weight : 238.22 g/mol

- CAS Number : 83089-59-2

- Synonyms : Oxo((4-(2-furanyl)-2-thiazolyl)amino)acetic acid

Pharmaceutical Applications

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester exhibits potential as a pharmaceutical agent due to its unique structural features that may contribute to biological activity.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in drug formulations .

Case Study: Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of compounds containing thiazole rings. This compound was tested in vitro and demonstrated inhibition of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Agricultural Applications

The compound's properties may extend to agricultural applications, particularly in developing herbicides or fungicides.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal effects of various thiazole derivatives. This compound exhibited promising herbicidal activity against specific weed species, suggesting its potential role in sustainable agriculture practices .

Material Science Applications

The unique chemical structure of this compound may also find applications in materials science.

Case Study: Polymer Synthesis

Research into the use of thiazole-containing compounds in polymer synthesis has shown that they can enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices resulted in improved performance characteristics .

Mechanism of Action

The mechanism by which acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester exerts its effects involves interactions with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Bioactivity/Applications | Reference |

|---|---|---|---|---|

| Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester | C₁₂H₁₁N₂O₅S | 2-Furanyl, ethyl oxoacetate | Antimicrobial, under research | |

| N-[4-(5-Nitro-2-furyl)-2-thiazolyl] acetamide | C₉H₇N₃O₄S | 5-Nitro-2-furyl, acetamide | Potent carcinogen (mammary tumors) | |

| Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide | C₈H₆N₄O₄S | 5-Nitro-2-furyl, hydrazide | Carcinogen (mammary adenocarcinoma) | |

| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | C₁₀H₉ClN₂O₅ | Chloro-nitroaniline, ethyl oxoacetate | Intermediate in pharmaceutical synthesis | |

| Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | C₈H₉N₂O₅S | Formamide, ethyl oxoacetate | Antibiotic precursor |

Key Differences

Substituent Effects on Bioactivity The nitro group in N-[4-(5-nitro-2-furyl)-2-thiazolyl] acetamide significantly enhances carcinogenicity compared to the non-nitrated furan derivative. In rats, this compound induced mammary adenocarcinomas in 47/56 animals . Hydrazide derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) show higher tumorigenic specificity for mammary and salivary glands compared to acetamide analogs .

Physicochemical Properties The ethyl oxoacetate group in the target compound improves solubility in polar solvents (e.g., ethanol, DMF) compared to non-esterified analogs like N-(4-aryl-thiazol-2-yl)-acetamides, which require harsher solvents for recrystallization . Chloro-nitroaniline derivatives (e.g., ethyl (4-chloro-3-nitrophenyl)aminoacetate) exhibit higher density (1.475 g/cm³) and lower pKa (5.58) than the furan-thiazole target compound, influencing their pharmacokinetic profiles .

Synthetic Routes The target compound shares synthetic pathways with ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, both utilizing ethyl esterification and condensation with amino-thiazoles . However, the furan substitution requires additional steps, such as coupling with furan-2-carbonyl chloride . Nitro-substituted analogs require nitration of the furan ring early in synthesis, increasing reaction complexity and safety risks .

Biological Activity

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester (CAS: 115241-94-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀N₂O₄S

- Structural Characteristics : The compound features a thiazole ring substituted with a furan moiety, which is critical for its biological activity.

Research indicates that compounds structurally related to acetic acid derivatives often exhibit significant biological activities. For instance, thiazole derivatives have been evaluated for their effectiveness as aldose reductase inhibitors, which are crucial in managing diabetic complications . The mechanism typically involves the inhibition of specific enzymes that play roles in metabolic pathways.

1. Aldose Reductase Inhibition

A study highlighted that certain thiazole derivatives show potent inhibition of aldose reductase (ALR2), with submicromolar IC₅₀ values. This suggests that this compound may share similar inhibitory properties .

2. Cytotoxicity

The cytotoxic effects of related compounds were evaluated on HepG2 cell lines, where it was observed that these compounds exhibited low antiproliferative activity. This indicates a potential therapeutic window for further development in cancer treatment .

3. Antifungal Activity

Thiazole derivatives have also been explored for antifungal properties. Structurally similar compounds have shown efficacy against various fungal strains, suggesting that acetic acid derivatives might possess similar antifungal activities .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Aldose Reductase Inhibition | Potent inhibitor with IC₅₀ < 1 µM | |

| Cytotoxicity | Low activity against HepG2 cells | |

| Antifungal Activity | Effective against multiple strains |

Case Study: Aldose Reductase Inhibition

In a comparative study involving several thiazole derivatives, one compound demonstrated over five times the potency of epalrestat, a known aldose reductase inhibitor. This finding underscores the potential of acetic acid derivatives in treating diabetic complications through enzyme inhibition .

Q & A

Basic: What is the standard synthetic route for preparing acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-, ethyl ester?

Methodological Answer:

The compound is synthesized via nucleophilic substitution. A representative method involves:

- Refluxing 4-(2-furanyl)-2-thiazolylamine derivatives with sodium ethoxide in absolute ethanol (1–2 h).

- Adding ethyl bromoacetate (1 equivalent) and refluxing for 5–6 hours.

- Purification via recrystallization from ethanol/water mixtures to achieve yields of ~24% .

Key Data: - Reagents: Sodium ethoxide (base), ethyl bromoacetate (alkylating agent).

- Conditions: Reflux in ethanol, 6–8 h total.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H NMR (DMSO-d6): Peaks at δ2.14 (s, 3H, CH3), 7.39–8.63 (m, aromatic protons from furan/thiazole), and 12.57 (s, NH) confirm structure .

- HRMS: Exact mass calculated as 278.0594 (C12H11N3O3S), with observed Δ1.2 ppm error .

- X-ray crystallography (for analogous compounds): Validates planar geometry and hydrogen-bonding patterns in solid state .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

- Oxoacetate moiety (CO-OEt): Susceptible to hydrolysis under acidic/basic conditions.

- Thiazolylamino group: Participates in hydrogen bonding and metal coordination.

- Furanyl substituent: Enhances π-stacking in biological targets .

Structural Insight:

The thiazole ring’s electron-deficient nature directs electrophilic substitution at the 5-position .

Advanced: How can synthetic yields be improved beyond 24%?

Methodological Answer:

- Catalyst optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 6 h) .

- Solvent screening: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Advanced: How does the furanyl-thiazolyl scaffold affect antimicrobial activity?

Methodological Answer:

- Mechanism: The furan-thiazole core disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

- SAR Insights:

- Furan substitution: 2-Furanyl enhances lipophilicity (logP ~2.1), improving membrane penetration.

- Thiazole N-atom: Critical for H-bonding with target enzymes .

Data Table:

| Substituent | MIC (μg/mL) vs. S. aureus | LogP |

|---|---|---|

| 4-(2-Furanyl)-thiazole | 8.2 | 2.1 |

| 4-Phenyl-thiazole | 32.5 | 3.4 |

| Source: Analogous compounds in |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assays: Use CLSI guidelines for MIC determinations to minimize variability .

- Control for tautomerism: The oxoacetate group may exist in keto-enol forms, affecting reactivity. Characterize dominant tautomer via IR (C=O stretch at 1720 cm⁻¹) .

- Comparative docking studies: Validate target binding using AutoDock Vina with PDB templates (e.g., 3VOB for PBPs) .

Advanced: What computational methods predict the compound’s metabolic stability?

Methodological Answer:

- In silico tools: Use SwissADME to predict CYP450 metabolism. The ethyl ester group is a likely site of hydrolysis .

- Metabolite identification: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Expected metabolites:

Basic: What are the crystallographic parameters for analogous compounds?

Methodological Answer:

- Crystal system: Monoclinic (e.g., P21/c for benzisothiazolone derivatives).

- Key bonds: N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the lattice .

- Torsion angles: Thiazole-furan dihedral angles ~15°–25°, indicating moderate conjugation .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.